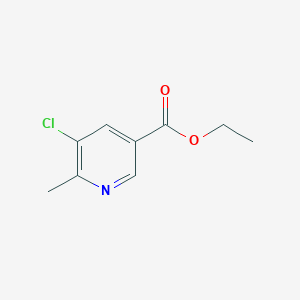
Ethyl 5-chloro-6-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-6-methylnicotinate is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 6th position on the nicotinic acid ring, with an ethyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-6-methylnicotinate typically involves the esterification of 5-chloro-6-methylnicotinic acid with ethanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The process involves the continuous addition of 5-chloro-6-methylnicotinic acid and ethanol into the reactor, with the catalyst being added in a controlled manner. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5-chloro-6-methylnicotinic acid.
Reduction: 5-chloro-6-methyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-6-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with nicotinic acid derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of Ethyl 5-chloro-6-methylnicotinate is primarily based on its ability to interact with biological molecules through its ester and chlorine functional groups. The compound can undergo hydrolysis to release nicotinic acid derivatives, which can then participate in various biochemical pathways. The chlorine atom can also facilitate interactions with enzymes and receptors, potentially leading to biological effects such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group. Used in topical preparations for muscle and joint pain.
Ethyl 2-chloro-6-methylnicotinate: Similar structure but with the chlorine atom at the 2nd position. Used in different chemical syntheses.
Uniqueness: Ethyl 5-chloro-6-methylnicotinate is unique due to the specific positioning of the chlorine and methyl groups on the nicotinic acid ring, which can influence its reactivity and biological activity. This unique structure allows it to be used in specific synthetic pathways and applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
ethyl 5-chloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
KXQPGKVSELHGKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















